molecular formula C12H24N2O2 B6235404 tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate CAS No. 1374657-24-5

tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate

Cat. No.: B6235404
CAS No.: 1374657-24-5
M. Wt: 228.3
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Description

tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a 3-methylpyrrolidine moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

1374657-24-5

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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